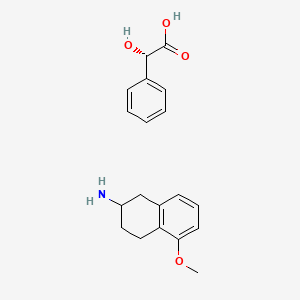![molecular formula C13H19ClN2O B14123279 1-[3-(3-chlorophenoxy)propyl]piperazine CAS No. 401802-33-3](/img/structure/B14123279.png)
1-[3-(3-chlorophenoxy)propyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-Chlorophenoxy)propyl]piperazine is a chemical compound with the molecular formula C13H19ClN2O It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[3-(3-Chlorophenoxy)propyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenol with 1,3-dibromopropane to form 3-(3-chlorophenoxy)propyl bromide. This intermediate is then reacted with piperazine to yield the final product. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(3-Chlorophenoxy)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[3-(3-Chlorophenoxy)propyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(3-chlorophenoxy)propyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-[3-(4-Chlorophenoxy)propyl]piperazine
- 1-[3-(2-Chlorophenoxy)propyl]piperazine
- 1-[3-(3-Fluorophenoxy)propyl]piperazine
Comparison: 1-[3-(3-Chlorophenoxy)propyl]piperazine is unique due to the specific positioning of the chlorine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical properties, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
401802-33-3 |
|---|---|
Fórmula molecular |
C13H19ClN2O |
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
1-[3-(3-chlorophenoxy)propyl]piperazine |
InChI |
InChI=1S/C13H19ClN2O/c14-12-3-1-4-13(11-12)17-10-2-7-16-8-5-15-6-9-16/h1,3-4,11,15H,2,5-10H2 |
Clave InChI |
LJEWICIGUNREIO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCCOC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B14123221.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14123229.png)

![3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14123236.png)
![(R)-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone](/img/structure/B14123239.png)


![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14123274.png)




